molecular formula C9H12N4O3 B11882160 6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one

6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one

Cat. No.: B11882160
M. Wt: 224.22 g/mol
InChI Key: ZCRDJFZFZAZVAX-UHFFFAOYSA-N
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Description

6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one is a purine derivative with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two methoxy groups and two methyl groups attached to the purine ring. The presence of these functional groups can influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the purine ring: This can be achieved through the condensation of appropriate amines and aldehydes or ketones.

    Introduction of methoxy groups: Methoxylation can be performed using methanol and a suitable catalyst under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine oxides, while substitution reactions can produce a variety of functionalized purine derivatives.

Scientific Research Applications

6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one involves its interaction with molecular targets such as enzymes or receptors. The presence of methoxy and methyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1,7-dimethyl-1H-purin-2(7H)-one: Lacks one methoxy group compared to 6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one.

    8-Methoxy-1,7-dimethyl-1H-purin-2(7H)-one: Lacks one methoxy group compared to this compound.

    1,7-Dimethyl-1H-purin-2(7H)-one: Lacks both methoxy groups.

Uniqueness

This compound is unique due to the presence of both methoxy groups at positions 6 and 8, which can significantly influence its chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C9H12N4O3

Molecular Weight

224.22 g/mol

IUPAC Name

6,8-dimethoxy-1,7-dimethylpurin-2-one

InChI

InChI=1S/C9H12N4O3/c1-12-5-6(11-9(12)16-4)10-8(14)13(2)7(5)15-3/h1-4H3

InChI Key

ZCRDJFZFZAZVAX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N(C(=O)N=C2N=C1OC)C)OC

Origin of Product

United States

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